2-Phenylglycine-d5

Description

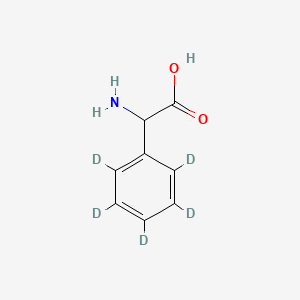

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUNAGUHMKGQNY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858303 | |

| Record name | Amino[(~2~H_5_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-96-1 | |

| Record name | Amino[(~2~H_5_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenylglycine-d5 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylglycine-d5, a deuterated analog of the non-proteinogenic amino acid, 2-phenylglycine. This document details its chemical properties, primary applications, and methodologies for its use in quantitative bioanalysis.

Core Compound Identification

A summary of the key identifiers for D,L-2-Phenylglycine-d5 is presented in Table 1.

| Identifier | Value | Reference |

| CAS Number | 358731-96-1 | [1] |

| Molecular Formula | C₈H₄D₅NO₂ | [1][2] |

| Molecular Weight | 156.19 g/mol | [1][2] |

| Synonyms | (RS)-α-Amino-benzeneacetic-d5 Acid, (2RS)-Amino-2-phenylethanoic-d5 Acid | [1] |

Introduction to 2-Phenylglycine and its Deuterated Analog

2-Phenylglycine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code.[3] It is structurally similar to alanine, with a phenyl group replacing the methyl group.[3] The non-deuterated form is a known human metabolite, having been identified in breast milk, urine, and plasma. Phenylglycine and its derivatives are also found in a variety of natural products, including peptide antibiotics.

This compound is the deuterium-labeled form of 2-phenylglycine. The five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications.[4] It is primarily utilized as an internal standard for the accurate quantification of unlabeled 2-phenylglycine or other analogous analytes in complex biological matrices.[4] The use of a stable-isotope labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.

Primary Application: Internal Standard in LC-MS/MS Bioanalysis

The most prominent application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of amino acids and other small molecules. Below is a detailed, representative protocol for such an application.

Experimental Protocol: Quantification of an Analyte in Human Plasma

This protocol outlines a general procedure for the quantification of a target analyte in human plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

-

Human plasma (with anticoagulant)

-

Target analyte standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

LC-MS vials

3.1.2. Sample Preparation: Protein Precipitation

-

Thaw human plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol) to each plasma sample, calibrator, and quality control sample.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean LC-MS vial for analysis.

3.1.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and this compound would need to be optimized.

3.1.4. Data Analysis

The concentration of the target analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.

Representative Quantitative Data

The performance of an LC-MS/MS method using this compound as an internal standard would be validated according to regulatory guidelines. Table 2 provides a summary of typical validation parameters.

| Parameter | Typical Specification |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Analyte-dependent, typically in the low ng/mL to pg/mL range |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimized by the use of a stable-isotope labeled internal standard |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for using this compound in a quantitative bioanalytical assay and a conceptual workflow for its synthesis.

References

A Technical Guide to the Synthesis and Isotopic Purity of 2-Phenylglycine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of 2-Phenylglycine-d5. This deuterated analog of 2-phenylglycine is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative bioanalysis. This document outlines a common synthetic approach and details the analytical methodologies for verifying its isotopic enrichment.

Synthesis of this compound via Strecker Synthesis

A robust and widely applicable method for the synthesis of α-amino acids is the Strecker synthesis.[1][2] This approach can be adapted for the preparation of this compound by utilizing a deuterated starting material, benzaldehyde-d5. The synthesis proceeds in two main steps: the formation of an α-aminonitrile, followed by hydrolysis to the corresponding amino acid.

Experimental Protocol

Step 1: Synthesis of α-Aminophenylacetonitrile-d5

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in deionized water is prepared.

-

To this solution, add potassium cyanide (1.1 equivalents). Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment.

-

The mixture is cooled in an ice bath, and benzaldehyde-d5 (1.0 equivalent) is added dropwise with vigorous stirring.

-

The reaction is allowed to stir at room temperature for 12-18 hours.

-

The resulting precipitate, α-aminophenylacetonitrile-d5, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Hydrolysis to this compound

-

The crude α-aminophenylacetonitrile-d5 is suspended in a solution of concentrated hydrochloric acid.

-

The mixture is heated to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the excess hydrochloric acid is removed under reduced pressure.

-

The residue is dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point of phenylglycine (approximately 6.0) using a base such as ammonium hydroxide.

-

The precipitated this compound is collected by filtration, washed with cold water and ethanol, and dried to afford the final product.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical for its application as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[3][4]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a detailed analysis of the isotopic distribution of the synthesized compound. By comparing the intensities of the ion signals corresponding to different deuteration levels (d0 to d5), the isotopic enrichment can be accurately calculated.

Experimental Protocol:

-

A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, via electrospray ionization (ESI).

-

Full scan mass spectra are acquired in positive ion mode, focusing on the m/z range of the protonated molecule [M+H]+.

-

The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, d4, and d5 species are determined.

-

Corrections for the natural abundance of ¹³C and other isotopes are applied to accurately calculate the percentage of each deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectroscopy offer complementary information for assessing isotopic purity. ¹H NMR can be used to determine the degree of deuteration at specific positions by observing the reduction in the intensity of proton signals. ²H NMR directly detects the deuterium nuclei, providing a qualitative confirmation of deuterium incorporation. A combination of quantitative ¹H and ²H NMR can provide an accurate determination of isotopic abundance.[3]

Experimental Protocol:

-

A known amount of the this compound sample is dissolved in a suitable NMR solvent (e.g., D₂O with a known internal standard).

-

¹H NMR spectra are acquired. The integrals of the remaining proton signals in the aromatic region are compared to the integral of a non-deuterated internal standard or the α-proton to quantify the extent of deuteration.

-

²H NMR spectra are acquired to confirm the presence of deuterium at the expected positions on the phenyl ring.

Data Presentation

The quantitative data from the synthesis and isotopic purity analysis are summarized in the following tables for clarity and comparison.

| Synthesis Parameter | Value |

| Starting Material | Benzaldehyde-d5 |

| Overall Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Isotopic Distribution (from HRMS) | Relative Abundance (%) |

| d5 | >98.0 |

| d4 | <1.5 |

| d3 | <0.5 |

| d2 | <0.1 |

| d1 | Not Detected |

| d0 | Not Detected |

| ¹H NMR Analysis | Result |

| Deuteration Level (Aromatic Protons) | >98% |

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Isotopic Purity Analysis Workflow

Caption: Analytical workflow for isotopic purity.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physical Characteristics of 2-Phenylglycine-d5 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 2-Phenylglycine-d5 powder. Intended for researchers, scientists, and professionals in drug development, this document outlines the known physical properties, provides detailed experimental protocols for their determination, and includes visualizations to illustrate key workflows.

Introduction

This compound is a deuterated analog of 2-Phenylglycine, an amino acid that serves as a building block in the synthesis of various pharmaceuticals. The substitution of five hydrogen atoms with deuterium on the phenyl ring makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry. Understanding the physical characteristics of this powder is crucial for its proper handling, formulation, and application in a research setting.

Physical and Chemical Properties

This compound is typically supplied as a white to off-white solid or crystalline powder.[1][2] The deuteration of the phenyl ring leads to an increase in its molecular weight compared to the non-deuterated form.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₄D₅NO₂ | [3] |

| Molecular Weight | 156.19 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [1][2] |

| CAS Number | 358731-96-1 (for D,L isomer) | [3][4] |

Quantitative Data

Table 2: Physical Properties of 2-Phenylglycine (Non-Deuterated)

| Property | Value | Source(s) |

| Melting Point | 290 °C (with sublimation) | [6] |

| >300 °C | [6] | |

| 302 °C (decomposes) | [6] | |

| Solubility | Sparingly soluble in water. | [7] |

| Soluble in dilute acids and bases. | [7][8] | |

| Better solubility in some organic solvents like ethanol or methanol. | [7] |

The wide range of reported melting points for 2-Phenylglycine can be attributed to the different isomeric forms (D, L, or DL-racemic mixture) and the experimental conditions under which the measurements were taken.

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of this compound powder.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. For pure substances, the melting range is typically narrow, while impurities tend to broaden and depress the melting range.[9]

Methodology: Capillary Melting Point Method

-

Sample Preparation:

-

Ensure the this compound powder is completely dry and finely powdered. If necessary, gently crush any coarse crystals using a mortar and pestle.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.

-

Pack the powder into the sealed end by tapping the tube gently on a hard surface. The packed sample height should be approximately 2-3 mm.[9]

-

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[10]

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.[9]

-

Solubility Testing

The solubility of an amino acid is influenced by the pH of the solvent due to its amphoteric nature, possessing both acidic (carboxylic acid) and basic (amine) functional groups.[8]

Methodology: Qualitative Solubility Assessment

-

Solvent Preparation: Prepare separate test tubes containing the following solvents:

-

Deionized Water

-

Dilute Hydrochloric Acid (e.g., 1 M HCl)

-

Dilute Sodium Hydroxide (e.g., 1 M NaOH)

-

Ethanol

-

Methanol

-

-

Procedure:

-

Add a small, accurately weighed amount of this compound powder (e.g., 1-5 mg) to each test tube.

-

Agitate the tubes thoroughly (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Allow the tubes to stand and observe for any undissolved solid.

-

If the substance does not dissolve at room temperature, gentle warming can be applied to assess temperature effects on solubility.[8]

-

A substance is considered soluble if it forms a clear solution with no visible particles.[7]

-

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, ¹H NMR and ¹³C NMR would be informative. In the ¹H NMR spectrum, the signals corresponding to the phenyl protons will be absent due to deuteration. The remaining signals for the alpha-proton and the amine protons would be observed.

Methodology: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O with a pH adjustment or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.

-

Process the data (Fourier transformation, phase correction, and baseline correction).

-

-

Analysis:

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to confirm the structure.

-

4.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid, amine, and aromatic ring C-D bonds.

Methodology: KBr Pellet Method

-

Sample Preparation:

-

Mix a small amount of this compound powder with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the FTIR spectrum.

-

-

Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

4.3.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and isotopic labeling.

Methodology: Electrospray Ionization (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

-

Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. The presence of the deuterated compound will be evident from the increased mass compared to its non-deuterated counterpart.

-

Conclusion

This technical guide has summarized the known physical characteristics of this compound powder and provided detailed, standardized protocols for their experimental determination. While specific quantitative data for the deuterated compound is limited, the provided methodologies will enable researchers to accurately characterize their samples. The use of the described spectroscopic techniques is highly recommended to confirm the identity and purity of the material before its use in sensitive applications such as drug development and metabolic research.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 3. 2-Phenylglycine [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 6. 2-Phenylglycine 95 2835-06-5 [sigmaaldrich.com]

- 7. microbenotes.com [microbenotes.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. content.instructables.com [content.instructables.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

Determining the Solubility of 2-Phenylglycine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values for 2-Phenylglycine-d5 have not been extensively reported. However, for the non-deuterated form, D-2-Phenylglycine, it is noted to be slightly soluble in heated water and sparingly soluble in aqueous acids[1]. The principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent[2]. Deuteration is generally not expected to dramatically alter the solubility profile compared to the parent compound, but empirical determination is crucial for accurate applications.

For research and development purposes, the following table provides a template for summarizing experimentally determined solubility data for this compound.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | H₂O | 10.2 | 25 | Data Not Available | Data Not Available | Shake-Flask/HPLC |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data Not Available | Data Not Available | Shake-Flask/HPLC |

| Methanol | CH₃OH | 5.1 | 25 | Data Not Available | Data Not Available | Shake-Flask/HPLC |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 25 | Data Not Available | Data Not Available | Shake-Flask/HPLC |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | 25 | Data Not Available | Data Not Available | Shake-Flask/HPLC |

| Acetone | C₃H₆O | 5.1 | 25 | Data Not Available | Data Not Available | Shake-Flask/HPLC |

Experimental Protocols for Solubility Determination

The determination of solubility for a compound like this compound is a critical step in drug discovery and development. The most widely accepted and accurate method for determining thermodynamic (or equilibrium) solubility is the shake-flask method[3].

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO) of high purity

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Separation: After equilibration, the samples are removed from the shaker. The undissolved solid is separated from the saturated solution by centrifugation[2].

-

Filtration: Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles[2].

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, most commonly HPLC[2][4]. A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification[2].

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature[2].

The following diagram illustrates the general workflow for this experimental protocol.

Biosynthesis of L-Phenylglycine

Understanding the biological origin of the parent compound can be valuable for researchers in metabolic engineering and natural product synthesis. L-phenylglycine is a non-proteinogenic amino acid found in various natural products[5]. One of the characterized biosynthetic pathways starts from phenylpyruvate, a derivative of the shikimate pathway[6].

The biosynthesis in organisms like Streptomyces pristinaespiralis involves a series of enzymatic steps to convert phenylpyruvate into L-phenylglycine[5][6][7]. This pathway is crucial for the production of certain antibiotics[7].

The following diagram outlines the key steps in this biosynthetic pathway.

This guide provides a foundational understanding for researchers working with this compound. While specific solubility data requires experimental determination, the provided protocols offer a standardized approach to obtaining this critical information. The biosynthetic context of the parent compound further enriches the knowledge base for its application in various scientific domains.

References

- 1. D-2-Phenylglycine CAS#: 875-74-1 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. sciforum.net [sciforum.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity 2-Phenylglycine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available high-purity 2-Phenylglycine-d5, a crucial internal standard for mass spectrometry-based bioanalysis. This document outlines key suppliers, their product specifications, and a detailed, representative experimental protocol for its application in regulated drug development and clinical research.

Introduction to this compound in Bioanalysis

This compound is a stable isotope-labeled (SIL) analog of 2-Phenylglycine. In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS/MS), SIL internal standards are considered the "gold standard"[1]. Due to the minimal physicochemical differences between the deuterated and non-deuterated forms, this compound co-elutes with the analyte of interest and experiences similar extraction recovery and matrix effects[1]. Its distinct mass-to-charge ratio, however, allows for separate detection by the mass spectrometer. This enables accurate normalization of variability during sample preparation, chromatography, and ionization, leading to highly precise and reliable quantification[1][2][3]. The primary application of this compound is as an internal standard in pharmacokinetic and metabolomic studies.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity this compound in various forms (e.g., D, L, and DL racemic mixtures). The following tables summarize the available quantitative data for easy comparison.

Table 1: Quantitative Specifications of Commercially Available this compound

| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Purity/Enrichment |

| MedChemExpress | This compound | HY-W010248S | 99.01% | Not specified |

| LGC Standards | D-(-)-2-Phenylglycine-d5 | TRC-P327127 | 98%[1] | 99.2%[1] |

| CDN Isotopes | DL-alpha-Phenyl-d5-glycine | D-5570 | Not specified | 98 atom % D[4] |

| Santa Cruz Biotechnology | D,L-2-Phenylglycine-d5 | sc-224423 | Not specified | Not specified |

| Pharmaffiliates | D-(-)-2-Phenylglycine-d5 | PA STI 073050 | Not specified | Not specified |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄D₅NO₂[1][5] |

| Molecular Weight | ~156.19 g/mol [5] |

| Appearance | White to Off-White Solid[1] |

| Storage Conditions | Room temperature or 2-8°C Refrigerator |

Representative Experimental Protocol: Bioanalytical Method Validation

The following is a detailed, representative methodology for a validated LC-MS/MS method for the quantification of an analyte in human plasma using its deuterated internal standard, such as this compound. This protocol is based on established principles of bioanalytical method validation[1][4].

Materials and Reagents

-

Analytes: Analyte of interest and this compound (Internal Standard)

-

Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure)

-

Biological Matrix: Drug-free human plasma

Stock and Working Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions:

-

Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution with 50:50 acetonitrile:water.

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration.

-

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound working solution to all samples except the blank matrix.

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte: Determine the precursor ion (Q1) and a stable product ion (Q3).

-

This compound (Internal Standard): Determine the precursor ion (Q1) and a stable product ion (Q3). The precursor ion will be approximately 5 Da higher than the unlabeled analyte.

-

-

Optimization: Optimize MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the analyte in the quality control and unknown samples from the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the application of this compound in bioanalysis.

Caption: A typical bioanalytical workflow for the quantification of an analyte using an internal standard.

Caption: Logical relationship illustrating the principle of using an internal standard for accurate quantification.

References

Applications of Deuterated Amino Acids in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern proteomics, the quest for precise and comprehensive protein analysis is paramount. Deuterated amino acids, stable isotopes of naturally occurring amino acids where one or more hydrogen atoms are replaced by deuterium, have emerged as indispensable tools for quantitative and dynamic proteomics. Their subtle mass difference, without significant alteration of chemical properties, allows for powerful experimental designs to probe the complexities of the proteome. This technical guide provides an in-depth exploration of the core applications of deuterated amino acids in proteomics, complete with detailed experimental protocols, quantitative data presentation, and visual workflows to empower researchers in their scientific endeavors.

The primary applications of deuterated amino acids in proteomics fall into several key areas:

-

Quantitative Proteomics: Primarily through Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), deuterated amino acids enable the relative quantification of proteins between different cell populations.

-

Protein Turnover and Dynamics: In vivo and in vitro studies utilizing deuterated amino acids or heavy water (D₂O) allow for the measurement of protein synthesis and degradation rates, providing a dynamic view of the proteome.

-

Targeted Proteomics: Deuterated synthetic peptides are widely used as internal standards for the absolute quantification of specific proteins with high accuracy and precision.

-

Structural Proteomics: In conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated amino acids help to simplify complex spectra and elucidate the three-dimensional structure and dynamics of proteins.

This guide will delve into the methodologies and practical considerations for each of these applications, providing a comprehensive resource for both new and experienced researchers in the field.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling strategy for accurate relative quantification of proteins in different cell states.[1][2] The principle of SILAC is to grow two or more cell populations in media that are identical except for the isotopic form of a specific essential amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a deuterated version of the same amino acid (e.g., L-Leucine-d3).[1][3]

Over several cell divisions, the deuterated amino acid is fully incorporated into the proteome of the "heavy" cell population.[4] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), after which they are combined, and the proteins are extracted and analyzed by mass spectrometry. Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.

Experimental Workflow for SILAC using Deuterated Leucine

Detailed Experimental Protocol for SILAC with Deuterated Leucine

1. Cell Culture and Labeling:

-

Media Preparation: Prepare SILAC-compatible DMEM or RPMI 1640 medium that lacks L-leucine. For the "light" medium, supplement it with natural L-leucine to the normal physiological concentration. For the "heavy" medium, supplement with L-Leucine-d3 to the same concentration. Both media should be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.[5]

-

Cell Adaptation: Culture the chosen cell line in both the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation (>97%) of the respective amino acids into the proteome.[4][5] The cell morphology, viability, and growth rate should be monitored to ensure that the deuterated amino acid does not have a toxic effect.

-

Labeling Efficiency Check: Before starting the main experiment, it is crucial to check the labeling efficiency. This can be done by harvesting a small number of cells from the "heavy" culture, extracting and digesting the proteins, and analyzing the peptides by mass spectrometry to determine the percentage of incorporation of the heavy amino acid.

2. Experimental Treatment:

-

Once complete labeling is confirmed, the two cell populations can be subjected to the desired experimental conditions. For example, the "heavy" labeled cells can be treated with a drug of interest, while the "light" labeled cells serve as the vehicle control.

3. Sample Preparation for Mass Spectrometry:

-

Cell Harvesting and Mixing: After the treatment period, harvest both the "light" and "heavy" cell populations. Count the cells accurately and mix them in a 1:1 ratio.

-

Protein Extraction: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Digestion:

-

Quantify the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) and incubating.

-

Alkylate the free cysteine residues with iodoacetamide (IAA).

-

Digest the proteins into peptides overnight using a protease such as trypsin.

-

4. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The mass spectrometer will detect pairs of peptide peaks corresponding to the light and heavy forms, separated by the mass difference of the deuterated leucine.

5. Data Analysis:

-

Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer™) to identify the peptides and quantify the intensity ratios of the light and heavy peptide pairs.

-

The protein abundance ratio is typically calculated as the median of the ratios of all its identified peptides.

Quantitative Data Presentation in SILAC

The results of a SILAC experiment are typically presented in a table format, showing the identified proteins and their relative abundance changes between the two conditions. The abundance ratio is often expressed as a log2 fold change.

| Protein Accession | Gene Name | Protein Description | Log₂(Heavy/Light) Ratio | p-value |

| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.001 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.950 |

| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.21 | 0.015 |

| P10809 | HSPD1 | 60 kDa heat shock protein, mitochondrial | -0.89 | 0.042 |

Table 1: Example of quantitative data from a SILAC experiment comparing a drug-treated ("Heavy") vs. a control ("Light") cell population.

Troubleshooting Common SILAC Issues

-

Incomplete Labeling: This is a common issue that can lead to inaccurate quantification.[5][6]

-

Cause: Insufficient cell doublings, presence of unlabeled amino acids in the serum, or metabolic conversion of other amino acids.

-

Solution: Ensure at least 5-6 cell doublings, use dialyzed FBS, and check for potential metabolic conversions in the specific cell line being used. A label-swap replicate experiment can help to correct for systematic errors.[6]

-

-

Arginine-to-Proline Conversion: In some cell lines, isotopically labeled arginine can be metabolically converted to proline, leading to the appearance of labeled proline in the "heavy" sample and complicating data analysis.[7]

-

Solution: This can be addressed by adding unlabeled proline to the SILAC medium or by using cell lines that are deficient in the enzymes responsible for this conversion.

-

Protein Turnover and Dynamics

Understanding the rates of protein synthesis and degradation is crucial for elucidating the dynamic nature of the proteome and its response to various stimuli. Deuterated amino acids, either supplied directly or generated in vivo from deuterated water (D₂O), are powerful tools for measuring protein turnover.[2][8]

The general principle involves introducing a deuterated precursor (amino acid or water) into the biological system and then monitoring the rate of its incorporation into newly synthesized proteins over time using mass spectrometry.[9][10] This allows for the calculation of the fractional synthesis rate (FSR) and the half-life of individual proteins.

Experimental Workflow for In Vivo Protein Turnover Measurement

Detailed Experimental Protocol for In Vivo Protein Turnover with Deuterated Water

This protocol is adapted from methods used to measure muscle protein synthesis rates in humans.[8]

1. Subject Preparation and Labeling:

-

Obtain baseline biological samples (e.g., blood, tissue biopsy) before the start of labeling.

-

Administer deuterated water (D₂O) to the subject, typically as a priming dose followed by daily maintenance doses in the drinking water to maintain a stable enrichment of body water.

2. Sample Collection:

-

Collect biological samples at multiple time points during the labeling period. The timing of collection will depend on the expected turnover rates of the proteins of interest.

3. Sample Preparation:

-

Protein Extraction: Isolate the protein fraction from the collected tissues or plasma.

-

Protein Hydrolysis: Hydrolyze the proteins into their constituent amino acids.

-

Amino Acid Derivatization: Derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

4. Mass Spectrometry Analysis:

-

Analyze the derivatized amino acids by GC-MS to determine the isotopic enrichment of a non-essential amino acid (e.g., alanine) that incorporates deuterium from body water during its synthesis.

5. Calculation of Protein Synthesis Rate:

-

The fractional synthesis rate (FSR) of the protein pool is calculated using the precursor-product principle, which relates the rate of incorporation of the labeled amino acid into the protein to the enrichment of the precursor pool (in this case, the deuterated amino acid in the body).

Quantitative Data Presentation for Protein Turnover

The results of protein turnover studies are often presented as the number of incorporated deuterium atoms in specific amino acids or as the calculated fractional synthesis rates or half-lives of proteins.

| Amino Acid | Number of Incorporated Deuterium Atoms (Naa) |

| Alanine | 3.7 |

| Aspartate | 2.1 |

| Glutamate | 3.9 |

| Glycine | 1.8 |

| Proline | 4.2 |

| Serine | 2.5 |

Table 2: Example data showing the number of incorporated hydrogen atoms in individual amino acids from plasma proteins of mice exposed to D₂O for one week. Data adapted from[9].

Challenges in Protein Turnover Analysis

-

Precursor Pool Enrichment: Accurately determining the isotopic enrichment of the true precursor pool for protein synthesis can be challenging.[8]

-

Complex Data Analysis: The analysis of mass spectral data from D₂O labeling experiments can be complex due to the overlapping isotopic envelopes of labeled and unlabeled peptides.[11]

-

Long Labeling Times: For proteins with slow turnover rates, long labeling periods may be required, which can be costly and logistically challenging in human studies.

Targeted Proteomics with Deuterated Internal Standards

Targeted proteomics aims to accurately quantify a predefined set of proteins, often with high sensitivity and reproducibility. A key component of this approach is the use of stable isotope-labeled (SIL) peptides as internal standards.[12] Deuterated synthetic peptides that are chemically identical to the endogenous target peptides are spiked into the sample at a known concentration.

These deuterated internal standards co-elute with their endogenous counterparts during liquid chromatography and are detected simultaneously in the mass spectrometer. By comparing the signal intensity of the endogenous peptide to that of the known amount of the deuterated internal standard, the absolute concentration of the target protein can be determined.

Experimental Workflow for Targeted Proteomics

Detailed Experimental Protocol for Targeted Quantification

1. Selection of Target Peptides:

-

For each protein of interest, select one or more "proteotypic" peptides that are unique to that protein and are readily detectable by mass spectrometry.

2. Synthesis of Deuterated Peptide Standards:

-

Synthesize the selected peptides with one or more deuterated amino acids. The mass shift should be sufficient to resolve the isotopic envelopes of the standard and the endogenous peptide.

3. Sample Preparation:

-

Lyse the biological sample and quantify the total protein concentration.

-

Add a known amount of the deuterated peptide standard mixture to each sample.

-

Digest the proteins into peptides using a protease like trypsin.

4. Targeted LC-MS/MS Analysis:

-

Analyze the peptide mixture using a targeted mass spectrometry method such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). In these methods, the mass spectrometer is programmed to specifically monitor for the precursor and fragment ions of the target peptides and their deuterated counterparts.

5. Data Analysis and Quantification:

-

For each target peptide, calculate the ratio of the peak area of the endogenous peptide to the peak area of the deuterated internal standard.

-

Generate a calibration curve using known concentrations of the target peptide and a fixed amount of the internal standard to determine the absolute concentration of the protein in the sample.

Structural Proteomics with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. However, for larger proteins, the NMR spectra can become very complex and crowded, making them difficult to interpret.

Deuteration of proteins can significantly simplify their NMR spectra.[4][13] By replacing protons with deuterons, which are NMR-inactive at the proton frequency, the number of signals and the complexity of the spectra are reduced. This allows for the study of larger proteins and protein complexes that would otherwise be intractable by NMR.

Protocol for Preparing Deuterated Proteins for NMR

1. Protein Expression in Deuterated Media:

-

Express the protein of interest in a bacterial or yeast expression system using a minimal medium prepared with D₂O as the solvent.[13][14] This results in the uniform incorporation of deuterium at all non-exchangeable proton positions.

2. Selective Protonation (Optional):

-

For certain applications, it is desirable to have protons at specific positions in the protein. This can be achieved by adding protonated precursors (e.g., specific amino acids) to the deuterated growth medium.

3. Protein Purification:

-

Purify the deuterated protein using standard chromatography techniques.

4. NMR Data Acquisition and Analysis:

-

Acquire a suite of multidimensional NMR experiments to assign the chemical shifts of the remaining protons and other nuclei.

-

Use the NMR data to calculate the three-dimensional structure of the protein and to study its dynamics.[15][16]

Application in Signaling Pathway Analysis: The mTOR Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from nutrients, growth factors, and cellular energy status.[17][18] Amino acids, particularly leucine, are key activators of the mTOR complex 1 (mTORC1).[19]

SILAC-based quantitative proteomics using deuterated amino acids has been instrumental in dissecting the mTOR signaling network. By comparing the proteomes of cells under conditions of amino acid sufficiency versus starvation, or in the presence and absence of mTOR inhibitors, researchers have identified numerous downstream targets of mTORC1 and have gained insights into the mechanisms of amino acid sensing.[1][20]

Simplified mTORC1 Signaling Pathway

A SILAC experiment could be designed to quantify changes in the phosphorylation status of S6K1 and 4E-BP1, as well as changes in the abundance of proteins involved in protein synthesis, in response to leucine stimulation. This would provide a quantitative view of the activation of the mTORC1 pathway.

Conclusion

Deuterated amino acids are versatile and powerful tools that have significantly advanced the field of proteomics. From enabling precise quantitative comparisons of proteomes with SILAC to providing dynamic insights into protein turnover and facilitating the study of large protein structures by NMR, their applications are vast and continue to expand. The detailed protocols and workflows presented in this guide are intended to provide researchers with a solid foundation for incorporating these techniques into their own research, ultimately leading to a deeper understanding of the complex and dynamic world of proteins. As mass spectrometry and other analytical technologies continue to improve, the role of deuterated amino acids in proteomics is set to become even more prominent, driving new discoveries in basic biology, drug development, and personalized medicine.

References

- 1. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein turnover [utmb.edu]

- 3. researchgate.net [researchgate.net]

- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. metsol.com [metsol.com]

- 9. Calculation of the Protein Turnover Rate Using the Number of Incorporated 2H Atoms and Proteomics Analysis of a Single Labelled Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein turnover models for LC-MS data of heavy water metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptide Selection for Accurate Targeted Protein Quantification via a Dimethylation High-Resolution Mass Spectrum Strategy with a Peptide Release Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Amino Acid Sensing Mechanism Modulates mTORC1 Activity - Creative Proteomics [creative-proteomics.com]

- 19. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The Kinetic Isotope Effect of Deuterated 2-Phenylglycine in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic isotope effect (KIE) is a powerful tool in the study of enzymatic reaction mechanisms, providing insights into the rate-limiting steps and the transition state structures of catalytic processes. This technical guide focuses on the kinetic isotope effect of deuterated 2-phenylglycine, a non-proteinogenic amino acid, in enzymatic reactions. Specifically, it delves into the well-documented interactions of α-deuterated D-2-phenylglycine with D-amino acid oxidase (DAAO), a flavoenzyme of significant interest in both academic research and pharmaceutical development.

This document provides a comprehensive overview of the topic, including tabulated quantitative data from key studies, detailed experimental protocols for KIE measurement, and visualizations of the enzymatic reaction mechanism and experimental workflows.

Note on the Isotopic Labeling of 2-Phenylglycine: The available scientific literature primarily focuses on the kinetic isotope effect of 2-phenylglycine deuterated at the α-carbon ([α-2H]phenylglycine). While the term "2-Phenylglycine-d5" suggests deuteration of the phenyl ring, extensive searches have yielded no data on the kinetic isotope effect of this specific isotopologue in enzymatic reactions. Therefore, this guide will concentrate on the scientifically investigated [α-2H]phenylglycine.

Data Presentation: Kinetic Isotope Effect of [α-2H]Phenylglycine with D-Amino Acid Oxidase

The following tables summarize the key kinetic parameters and deuterium isotope effects for the reaction of D-amino acid oxidase (DAAO) from Trigonopsis variabilis with [α-1H]- and [α-2H]phenylglycine. The data is extracted from seminal studies by Ghisla and coworkers.

Table 1: Apparent Steady-State Kinetic Parameters [1]

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

| [α-1H]Phenylglycine | 10.0 | 0.8 | 12.5 |

| [α-2H]Phenylglycine | 2.5 | 0.7 | 3.5 |

| Isotope Effect | 4.0 | 1.14 | 3.57 |

Table 2: Kinetic Parameters for the Reductive Half-Reaction [1][2][3]

| Parameter | [α-1H]Phenylglycine | [α-2H]Phenylglycine | Isotope Effect |

| k₂ (s⁻¹) | 28.8 | 4.6 | ~6.0 |

| k₋₂ (s⁻¹) | 4.2 | 0.9 | ~4.7 |

Table 3: Solvent Isotope Effects [1][2][3]

| Condition | Isotope Effect |

| Deuterium isotope effect on turnover | ~3.9 |

| Solvent isotope effect on turnover | ~1.6 |

| Solvent deuterium isotope effect on the apparent rate of reduction for [α-1H]phenylglycine | ~2.8 |

| Solvent deuterium isotope effect on the apparent rate of reduction for [α-2H]phenylglycine | ~5.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the kinetic isotope effect of deuterated 2-phenylglycine.

I. Synthesis of [α-2H]-D-Phenylglycine

A plausible chemoenzymatic route for the synthesis of [α-2H]-D-phenylglycine can be adapted from established methods for the synthesis of D-phenylglycine and α-deuteration of amino acids.

1. Racemization and α-Deuteration of DL-Phenylglycine:

-

Reflux DL-phenylglycine in a solution of acetic anhydride in D₂O. This process facilitates both racemization and the exchange of the α-proton for a deuteron.

-

The reaction progress can be monitored by ¹H NMR spectroscopy to confirm the disappearance of the α-proton signal.

-

Upon completion, the deuterated racemic N-acetylated amino acid is recovered.

2. Enzymatic Resolution:

-

The resulting racemic N-acetyl-[α-2H]phenylglycine is subjected to enzymatic resolution using an aminoacylase.

-

The enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-[α-2H]-D-phenylglycine untouched.

-

The mixture can then be separated based on the differing solubility and charge of the free L-amino acid and the N-acetylated D-amino acid.

3. Hydrolysis of N-acetyl-[α-2H]-D-Phenylglycine:

-

The isolated N-acetyl-[α-2H]-D-phenylglycine is then hydrolyzed under acidic conditions to remove the acetyl group, yielding the final product, [α-2H]-D-phenylglycine.

-

Purification can be achieved by recrystallization.

II. Enzyme Preparation and Assay

1. Enzyme Source:

-

D-amino acid oxidase (DAAO) from Trigonopsis variabilis or pig kidney are commonly used. The enzyme can be purified from its natural source or expressed recombinantly.

2. Buffer Preparation:

-

A typical buffer for DAAO assays is 90 mM Tris/HCl, pH 8.3.

-

For solvent isotope effect studies, the buffer is prepared by dissolving the buffer components in D₂O. The pD is adjusted using DCl, with the pD value taken as the pH meter reading + 0.4.

3. DAAO Activity Assay (Polarographic Method):

-

This method measures the consumption of oxygen, a co-substrate of the DAAO reaction.

-

The assay is performed in a thermostatted cell equipped with a Clark-type oxygen electrode.

-

The reaction mixture contains the buffer, the substrate (either [α-1H]- or [α-2H]phenylglycine), and is saturated with air ([O₂] ≈ 0.253 mM at 25°C).

-

The reaction is initiated by the addition of a small volume of a concentrated enzyme solution.

-

The rate of oxygen consumption is recorded over time to determine the initial velocity.

III. Measurement of the Kinetic Isotope Effect

The KIE can be determined by comparing the kinetic parameters of the protonated and deuterated substrates.

1. Determination of Vmax and Km:

-

Initial velocities are measured at varying concentrations of both [α-1H]- and [α-2H]phenylglycine.

-

The data are then fitted to the Michaelis-Menten equation to determine the Vmax and Km for each substrate.

-

The isotope effect on Vmax (DV) is calculated as Vmax(H)/Vmax(D), and the isotope effect on Vmax/Km (D(V/K)) is calculated as (Vmax/Km)H / (Vmax/Km)D.

2. Competitive KIE Measurement:

-

This method involves reacting a mixture of the protonated and deuterated substrates with the enzyme.

-

The isotopic composition of the remaining substrate or the product is analyzed at different time points or at a specific fractional conversion.

-

Mass spectrometry or NMR spectroscopy can be used to determine the ratio of the isotopologues.

-

The KIE is then calculated from the change in the isotopic ratio.

Mandatory Visualizations

Enzymatic Reaction Mechanism of D-Amino Acid Oxidase

Caption: Reaction mechanism of D-amino acid oxidase.

Experimental Workflow for KIE Determination

Caption: Workflow for determining the kinetic isotope effect.

Conclusion

The study of the kinetic isotope effect of [α-2H]phenylglycine in its reaction with D-amino acid oxidase has been instrumental in elucidating the enzyme's catalytic mechanism. The significant primary deuterium isotope effect provides strong evidence that the cleavage of the Cα-H bond is a rate-limiting step in the reaction. This technical guide serves as a resource for researchers and professionals in the field, providing a consolidated source of quantitative data, detailed experimental protocols, and clear visualizations to aid in the understanding and further investigation of this and similar enzymatic systems. The principles and methodologies outlined herein are broadly applicable to the study of enzyme mechanisms and can inform the design and development of novel enzyme inhibitors and other therapeutic agents.

References

- 1. Reaction mechanism of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Mass Spectrum of 2-Phenylglycine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 2-Phenylglycine-d5. This deuterated analog of 2-Phenylglycine is a valuable tool in metabolic research and drug development, often used as an internal standard for quantitative analysis by mass spectrometry.[1] Understanding its fragmentation pattern is crucial for accurate identification and quantification.

Predicted Mass Spectrum Data

Due to the scarcity of publicly available mass spectra for this compound, this guide presents a predicted fragmentation pattern based on the known mass spectrum of the unlabeled 2-Phenylglycine obtained from the NIST WebBook.[2][3][4] The five deuterium atoms are located on the phenyl ring, which directly influences the mass-to-charge ratio (m/z) of the molecular ion and its aromatic fragments.

The molecular formula for this compound is C₈H₄D₅NO₂ with a molecular weight of approximately 156.19 g/mol .[5] The following table summarizes the predicted key fragments and their expected m/z values in an electron ionization (EI) mass spectrum.

| Predicted Fragment Ion | Structure | Predicted m/z | Predicted Relative Abundance | Notes |

| [M]⁺ | [C₆D₅CH(NH₂)COOH]⁺ | 156 | Moderate | Molecular Ion |

| [M-COOH]⁺ | [C₆D₅CH(NH₂)]⁺ | 111 | High | Loss of the carboxyl group |

| [C₆D₅CHNH]⁺ | [C₆D₅CH=NH]⁺ | 109 | Moderate | |

| [C₆D₅]⁺ | [C₆D₅]⁺ | 82 | Moderate | Deuterated phenyl group |

| [C₄D₄]⁺ | [C₄D₄]⁺ | 56 | Low | Fragment of the deuterated phenyl ring |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow a pattern analogous to that of its non-deuterated counterpart. The primary fragmentation events involve the loss of the carboxyl group and cleavage of the bond between the alpha-carbon and the phenyl ring.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

Acquiring a high-quality mass spectrum of this compound requires meticulous sample preparation and instrument calibration. The following provides a general experimental protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

For GC-MS analysis, derivatization is often necessary to increase the volatility of the amino acid. A common method is silylation.

-

Materials : this compound standard, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Ethyl acetate (anhydrous).

-

Procedure :

-

Weigh approximately 1 mg of this compound into a vial.

-

Add 100 µL of anhydrous ethyl acetate and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC-MS.

-

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions :

-

Column : A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Injection Volume : 1 µL.

-

Injector Temperature : 250°C.

-

Oven Temperature Program :

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions :

-

Ionization Mode : Electron Ionization (EI).

-

Ionization Energy : 70 eV.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Scan Range : m/z 40-400.

-

Solvent Delay : 3-5 minutes.

-

Instrument Calibration

To ensure accurate mass measurement, the mass spectrometer should be calibrated.[6]

-

External Calibration : This is performed prior to the analysis using a known reference compound that provides ions of known m/z across the desired mass range.[6]

-

Internal Calibration (Lock Mass) : For higher accuracy, an internal calibrant can be introduced simultaneously with the analyte.[6] This method corrects for instrumental drift during the analysis.[6]

Caption: Experimental workflow for GC-MS analysis.

Signaling Pathways and Logical Relationships

In the context of mass spectrometry, there are no biological signaling pathways to consider. However, the logical relationship in the analysis workflow is critical. The process follows a linear progression from sample preparation to data analysis, where the quality of each step directly impacts the subsequent ones. A clean sample and a well-calibrated instrument are paramount for obtaining a reliable and interpretable mass spectrum.[7] The choice of derivatization agent and GC conditions are optimized to ensure good chromatographic separation and efficient ionization of the analyte.

References

Methodological & Application

Application Note and Protocol for the Use of 2-Phenylglycine-d5 as an LC-MS Internal Standard

Introduction

Quantitative analysis of small molecules by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalytical chemistry. The accuracy and reliability of these assays are significantly enhanced by the use of stable isotope-labeled internal standards. 2-Phenylglycine-d5, a deuterated analog of 2-phenylglycine, serves as an ideal internal standard for the quantification of 2-phenylglycine in various biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes during chromatography and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This document provides a detailed protocol for the use of this compound as an internal standard in LC-MS/MS applications.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful technique for quantitative analysis. A known amount of the isotopically labeled internal standard (this compound) is added to the sample at the beginning of the sample preparation process. The analyte (2-Phenylglycine) and the internal standard are then extracted and analyzed together. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, the concentration of the analyte in the original sample can be accurately determined. This ratio remains constant even if there are losses during sample preparation or fluctuations in the instrument's performance.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the quantitative analysis of 2-phenylglycine using this compound as an internal standard.

Materials and Reagents

-

2-Phenylglycine (analyte) standard

-

This compound (internal standard)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Biological matrix (e.g., human plasma, urine, cell culture media)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Analytical column:

-

For Hydrophilic Interaction Liquid Chromatography (HILIC): A column such as a BEH Amide or a similar HILIC phase is recommended for the analysis of polar compounds like amino acids.

-

For Reversed-Phase (RP) Chromatography: A C18 column can also be used, often with ion-pairing agents or specific mobile phase conditions to achieve retention of polar analytes.

-

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh a known amount of 2-Phenylglycine and dissolve it in a suitable solvent (e.g., 50:50 methanol:water) to a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in the same solvent as the analyte to a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with the initial mobile phase composition.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the internal standard stock solution with the initial mobile phase composition. The optimal concentration of the internal standard should be determined during method development.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from biological samples like plasma or serum.

-

Pipette 100 µL of the biological sample (calibrator, quality control, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Vortex to ensure the residue is fully dissolved.

-

Centrifuge again to pellet any remaining particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

3.5.1. Liquid Chromatography (HILIC Method)

-

Column: BEH HILIC, 2.1 x 100 mm, 1.7 µm

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-6 min: 50% B

-

6.1-8 min: 95% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3.5.2. Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: Dependent on the instrument (e.g., 500°C)

-

IonSpray Voltage: Dependent on the instrument (e.g., 5500 V)

-

Curtain Gas, Gas 1, Gas 2: Instrument-dependent parameters

MRM Transitions:

The following MRM transitions are proposed based on the known fragmentation of 2-Phenylglycine. These should be optimized for the specific mass spectrometer being used by infusing the analyte and internal standard solutions and performing a product ion scan to identify the most abundant and stable fragment ions. The collision energy (CE) and other compound-dependent parameters should also be optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 2-Phenylglycine | 152.1 | 106.1 | 100 | To be optimized |

| 2-Phenylglycine | 152.1 | 79.1 | 100 | To be optimized |

| This compound | 157.1 | 111.1 | 100 | To be optimized |

| This compound | 157.1 | 84.1 | 100 | To be optimized |

Note: The product ions for this compound are predicted based on the fragmentation of the unlabeled compound, assuming the deuterium atoms remain on the phenyl ring during fragmentation.

Data Analysis and Quantification

-

Integrate the peak areas of the MRM transitions for both 2-Phenylglycine and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample (calibrators, QCs, and unknowns).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of 2-Phenylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the analytical protocol.

Caption: Workflow for quantitative analysis using this compound.

Caption: Logical flow of the internal standard method.

Conclusion

This application note provides a comprehensive protocol for the use of this compound as an internal standard for the accurate and precise quantification of 2-Phenylglycine by LC-MS/MS. The detailed methodologies for sample preparation, chromatography, and mass spectrometry serve as a robust starting point for method development and validation. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and other sources of analytical variability, ensuring high-quality data in research, clinical, and drug development settings.

Application Note: Quantitative Analysis of Amino Acids Using 2-Phenylglycine-d5 as an Internal Standard

Introduction

The accurate quantification of amino acids is critical in various fields, including clinical diagnostics, drug development, and life science research. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for this purpose due to its high sensitivity and specificity.[1][2][3] The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative LC-MS methods, as they effectively compensate for variations in sample preparation and matrix effects.[3][4] 2-Phenylglycine-d5, a deuterium-labeled analog of 2-phenylglycine, serves as an excellent internal standard for the quantitative analysis of amino acids.[5][6][7][8] Its chemical properties closely mimic those of the target amino acids, while its mass difference allows for clear differentiation by the mass spectrometer. This application note provides a detailed protocol for the quantitative analysis of amino acids in biological matrices using this compound as an internal standard.

Principle